molecular formula C14H22N2O6S B2832116 N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899739-52-7

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2832116
CAS No.: 899739-52-7
M. Wt: 346.4
InChI Key: JYGKEESCJOOHAE-UHFFFAOYSA-N
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Description

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with a methoxy group and a dimethoxyethylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-methoxybenzoic acid with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide core can produce 4-methoxyaniline.

Scientific Research Applications

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-dimethoxyethylsulfamoyl)benzamide: Lacks the methoxy group on the benzamide core.

    4-methoxybenzamide: Lacks the dimethoxyethylsulfamoyl group.

    N-(2,2-dimethoxyethylsulfamoyl)ethylbenzamide: Lacks the methoxy group on the benzamide core.

Uniqueness

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is unique due to the presence of both the methoxy group and the dimethoxyethylsulfamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-20-12-6-4-11(5-7-12)14(17)15-8-9-23(18,19)16-10-13(21-2)22-3/h4-7,13,16H,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGKEESCJOOHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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